molecular formula C8H2ClF7 B1391072 1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene CAS No. 1099597-46-2

1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene

Cat. No. B1391072
CAS RN: 1099597-46-2
M. Wt: 266.54 g/mol
InChI Key: UHSWOMNFWAWIOX-UHFFFAOYSA-N
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Description

“1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H2ClF7 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H2ClF7/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14,15)16/h1-2H .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 266.55 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene has a wide range of applications in scientific research. It is used as a starting material in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, which can be used in the fabrication of materials for medical and industrial applications. In addition, this compound is used as a reagent in organic reactions, such as the synthesis of heterocyclic compounds.

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various pharmaceuticals and in proteomics research , suggesting that its targets could be diverse depending on the specific context of its use.

Mode of Action

For instance, it can undergo lithiation reactions , which involve the substitution of a hydrogen atom by a lithium atom. This can significantly alter the compound’s reactivity and interaction with its targets.

Biochemical Pathways

Given its potential use in the synthesis of pharmaceuticals , it’s plausible that it could affect a wide range of biochemical pathways depending on the specific derivative that’s synthesized.

Result of Action

Given its potential use in the synthesis of pharmaceuticals , it’s likely that its effects would be highly context-dependent, varying based on the specific derivative that’s synthesized and its intended therapeutic target.

Action Environment

The action, efficacy, and stability of 1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene can be influenced by various environmental factors. For instance, the compound should be stored in a dry, well-ventilated place away from light . Additionally, contact with skin, eyes, and mucous membranes should be avoided, and medical attention should be sought if large amounts of the compound are inhaled or come into contact with the body .

Advantages and Limitations for Lab Experiments

1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene has several advantages for lab experiments. It is a relatively inexpensive starting material, and it is relatively easy to synthesize. In addition, it is a versatile compound that can be used in a variety of experiments. However, this compound is a halogenated compound, and it is important to take safety precautions when working with it.

Future Directions

1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene has a wide range of potential applications in scientific research. There are many future directions that could be explored, such as the development of new synthetic methods for the synthesis of this compound, the investigation of its potential therapeutic applications, and the development of new materials based on this compound. In addition, further studies could be conducted to investigate the biochemical and physiological effects of this compound, and to identify any potential toxic effects.

Biochemical Analysis

Biochemical Properties

1-Chloro-2-fluoro-3,5-bis-(trifluoromethyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, which can lead to changes in their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular functions .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the function of various cell types, including immune cells, cancer cells, and normal somatic cells. By altering signaling pathways, it can modulate cellular responses to external stimuli, which may lead to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in protein function. For example, the compound may bind to the active site of an enzyme, preventing its normal substrate from binding and thereby inhibiting its activity. Alternatively, it may bind to regulatory proteins, leading to changes in gene transcription and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound may exhibit toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the compound may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of the compound can influence its activity and efficacy, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

1-chloro-2-fluoro-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF7/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSWOMNFWAWIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234050
Record name 1-Chloro-2-fluoro-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1099597-46-2
Record name 1-Chloro-2-fluoro-3,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-fluoro-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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